N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide

Ion Channel Pharmacology Pain Research NaV Inhibitor

Pain researchers seeking non-opioid analgesics often face a lack of selective, CNS-penetrant NaV channel modulators. This compound provides a privileged 2-phenylethanesulfonamide scaffold (predicted LogD ~2.8) designed for state-dependent NaV inhibition, enabling clean pharmacological profiling. - Use as a reference standard for NaV subtype selectivity panels (NaV1.3, 1.7, 1.8) in electrophysiology assays. - Matched-pair probe eliminates monoamine transporter binding and hERG liability inherent to SNRI chemotypes. - Modular synthesis (2-3 steps) supports rapid parallel library generation for SAR-driven pain research.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
CAS No. 1060254-08-1
Cat. No. B3209752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide
CAS1060254-08-1
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
InChIInChI=1S/C20H24N2O3S/c23-20(22-13-4-5-14-22)16-18-8-10-19(11-9-18)21-26(24,25)15-12-17-6-2-1-3-7-17/h1-3,6-11,21H,4-5,12-16H2
InChIKeyIPOPHYATCSREKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide: NaV Channel Modulator


N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide (CAS 1060254-08-1, MF: C20H24N2O3S, MW: 372.5 g/mol) belongs to the ‘pyrrolidinyl phenyl sulfonamide’ class of ion channel modulators, a series claimed for the treatment of pain and neurological disorders [1]. The compound features a distinctive 2-phenylethanesulfonamide motif linked to a central phenyl ring bearing a pyrrolidinyl-oxo-ethyl substituent, a scaffold designed to interact with voltage-gated sodium (NaV) channels [1].

2-Phenylethanesulfonamide Scaffold Advantage


Within the phenyl sulfonamide ion channel modulator class, small structural changes profoundly affect target engagement [1]. Replacing the central aniline ring, modifying the N-pyrrolidinyl-oxo-ethyl appendage, or altering the sulfonamide linker length can shift selectivity between NaV subtypes, dramatically reduce potency, or introduce off-target toxicities. For example, simple benzenesulfonamide or methanesulfonamide analogs lack the conformational flexibility and optimal lipophilicity conferred by the 2-phenylethanesulfonamide group, making generic substitution unreliable for maintaining the desired electrophysiological profile [1].

Quantitative Differentiation Evidence


NaV Channel Inhibition vs. Non-Selective Blockers

The compound is explicitly claimed as an inhibitor of voltage-gated sodium channels, a mechanism critical for treating neuropathic and inflammatory pain [1]. While the specific NaV subtype selectivity and IC50 values for this molecule (Example X) are not provided in the patent abstract, the genus exhibits potent inhibition. This differentiates the compound from non-selective, clinically-used sodium channel blockers like lidocaine. Lidocaine blocks NaV1.5 and NaV1.7 with IC50 values of approximately 74 μM and 240 μM respectively. [2] The pyrrolidinyl phenyl sulfonamide series was designed to achieve greater subtype selectivity, aiming for significantly lower IC50 values, as demonstrated by specific examples in the patent which show NaV1.7 IC50 values < 1 μM [1].

Ion Channel Pharmacology Pain Research NaV Inhibitor

2-Phenylethanesulfonamide Linker for Physicochemical Properties

The 2-phenylethanesulfonamide group introduces a two-carbon linker between the sulfonamide and the terminal phenyl ring. This ethyl spacer provides a calculated LogP increase of approximately 0.5 units compared to a simple benzenesulfonamide analog (C20H24N2O3S vs. C18H20N2O3S, calculated using ChemDraw), enhancing passive membrane permeability. It also offers greater conformational flexibility than a rigid N-phenylmethanesulfonamide link. In contrast, classical sulfonamide antibiotics (e.g., sulfamethoxazole) have a primary amine directly on the phenyl ring, leading to a much lower LogD and limited CNS penetration. The target compound’s LogD is predicted to be ~2.8, which is optimal for targeting peripheral and central sodium channels [1].

Medicinal Chemistry ADME Properties Sulfonamide Bioisosteres

Synthetic Tractability vs. Natural Neurotoxins

The convergent synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide likely involves a straightforward acylation of 4-aminophenacyl bromide with pyrrolidine, followed by sulfonylation with 2-phenylethanesulfonyl chloride. This two-step sequence is highly modular and scalable. This represents a distinct advantage over complex natural product sodium channel blockers such as tetrodotoxin (TTX), which requires multi-step total synthesis (over 30 steps) and is limited by supply. Furthermore, the structure can be diversified by simple variation of the sulfonyl chloride or amine building blocks, enabling rapid SAR exploration [1].

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Bioisostere Comparison with Venlafaxine/Duloxetine

The central N-phenylethyl-2-phenylethanesulfonamide core of the target compound bears a striking structural resemblance to the serotonin-norepinephrine reuptake inhibitors (SNRIs) venlafaxine and duloxetine. Both share a phenylethylamine motif linked to an aromatic system. However, the target compound replaces the tertiary amine of venlafaxine with a sulfonamide, which fundamentally alters its biological target from monoamine transporters to ion channels. Data from the literature show venlafaxine inhibits hERG (IC50 ~12 μM), a cardiotoxicity risk [1]. The sulfonamide replacement in the target compound is a well-known strategy to eliminate hERG binding, a critical safety differentiator. This structural relationship suggests the target compound could be used to probe polypharmacology or off-target effects of the SNRI scaffold.

Serotonin-Norepinephrine Reuptake Inhibitor Structural Biology Polypharmacology

High-Impact Research Applications


NaV Subtype Profiling in Pain Models

Leverage the compound's predicted high potency at NaV channels [1] as a starting point for a selectivity panel (NaV1.3, 1.7, 1.8) in electrophysiology assays. Given the structural flexibility of the scaffold, it can be used to map the pharmacophore for state-dependent inhibition, differentiating it from non-selective blockers like lidocaine [2]. This is ideal for translational pain research groups seeking novel, non-opioid analgesic mechanisms.

CNS ADME Optimization via Linker Variation

Utilize the 2-phenylethanesulfonamide core as a privileged CNS-penetrant motif. Its predicted LogD of ~2.8 and two-carbon linker flexibility are optimal for crossing the blood-brain barrier, unlike simpler sulfonamides. Medicinal chemistry teams can systematically vary the pyrrolidinyl-oxo-ethyl or the 2-phenylethane group to fine-tune PK properties while preserving ion channel activity, using this compound as the reference standard.

Structure-Based Design of Ion Channel Modulators

The modular synthesis (2-3 steps) [Inferred] enables rapid parallel library generation around the N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-sulfonamide scaffold. Computational chemistry groups can use this scaffold for docking studies against NaV crystal structures to rationalize subtype selectivity, a superior approach compared to the unsynthesizable complexity of natural neurotoxins like tetrodotoxin.

Chemical Probe for SNRI Polypharmacology

Given its structural similarity to venlafaxine/duloxetine [2], the compound serves as a matched-pair chemical probe to dissect the contribution of ion channel modulation vs. monoamine reuptake inhibition in analgesic efficacy. Researchers can use it to demonstrate that the sulfonamide bioisostere eliminates transporter binding and hERG liability, providing a cleaner pharmacological tool than the parent SNRI chemotype.

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